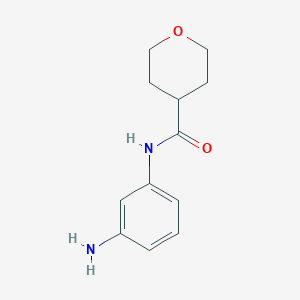

N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide

Overview

Description

Scientific Research Applications

Synthesis Development

- A study by Norris and Leeman (2008) explored the palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions. This methodology was applied to the synthesis of tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide, a former antiasthma drug candidate, demonstrating its application in the synthesis of complex molecules (Norris & Leeman, 2008).

5-LO Inhibitors

- Mano et al. (2005) described a synthetic route for 4-[3-(4-heterocyclylphenylthio)phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide analogues as 5-LO inhibitors. This enabled rapid development of structure-activity relationships (SARs), leading to the discovery of compounds with higher 5-LO inhibitory potency (Mano et al., 2005).

Novel Heterospirocyclic Compounds

- Strässler, Linden, and Heimgartner (1997) synthesized heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines with a tetrahydro-2H-pyran ring. These compounds were used as synthons for heterocyclic α-amino acids in the preparation of tripeptides, demonstrating their utility in peptide synthesis (Strässler, Linden, & Heimgartner, 1997).

CCR5 Antagonist Synthesis

- Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, showcasing the compound's relevance in medicinal chemistry (Ikemoto et al., 2005).

Amidals Stability Study

- Research by Chen, Crooks, and Hussain (1995) on the stability of amidals formed from 3,4-dihydro-2H-pyran demonstrated their slower hydrolysis compared to related acetals and acylals, highlighting the chemical stability of this class of compounds (Chen, Crooks, & Hussain, 1995).

ATM Kinase Inhibitors

- Degorce et al. (2016) discovered and optimized 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds included tetrahydro-2H-pyran-4-ylamino derivatives, illustrating their potential in cancer therapy (Degorce et al., 2016).

Cholesterol Biosynthesis Inhibitors

- Roth et al. (1991) synthesized trans-tetrahydro-4-hydroxy-6-[2-(1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones, evaluating their ability to inhibit HMG-CoA reductase. This study shows the application of such compounds in addressing cholesterol-related conditions (Roth et al., 1991).

Properties

IUPAC Name |

N-(3-aminophenyl)oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-2-1-3-11(8-10)14-12(15)9-4-6-16-7-5-9/h1-3,8-9H,4-7,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAJOKVPEUZHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501228670 | |

| Record name | N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220020-40-5 | |

| Record name | N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine](/img/structure/B1394705.png)

![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394706.png)

![3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394707.png)

![3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394708.png)

![3-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394709.png)

![3-{[4-(Tert-butyl)benzyl]oxy}azetidine](/img/structure/B1394714.png)

![3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394716.png)

![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)

![3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1394725.png)